1-(pyrazine-2-carbonyl)-N-(o-tolyl)azetidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(pyrazine-2-carbonyl)-N-(o-tolyl)azetidine-3-carboxamide is a chemical compound that has been studied for its potential applications in scientific research. This compound, also known as PTAC, has shown promise in various areas of research, including cancer treatment, inflammation, and neurological disorders. In
Applications De Recherche Scientifique
Synthesis and Structural Characterization
The synthesis and characterization of related pyrazine derivatives have been explored in various studies. For instance, the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have demonstrated the versatility of pyrazine derivatives in generating a wide array of structurally diverse molecules, which could be pivotal in the development of new chemical entities with potential applications in medicinal chemistry and material science (Hassan, Hafez, & Osman, 2014).
Biological Activities
Several studies have highlighted the biological activities of compounds structurally related to 1-(pyrazine-2-carbonyl)-N-(o-tolyl)azetidine-3-carboxamide. For example, novel pyrazinamide condensed tetrahydropyrimidines have been evaluated for their acetylcholinesterase inhibitor activity, indicating potential therapeutic applications in neurodegenerative diseases such as Alzheimer's (Elumalai et al., 2014).
Crystallography and Material Science
The crystallographic study of pyrazinecarboxamide derivatives with various carboxylic acids has revealed insights into the formation of homosynthons and heterosynthons, suggesting implications for the design of new materials with tailored properties (Adalder, Sankolli, & Dastidar, 2012).
Catalysis and Synthetic Applications
Iron-catalyzed aminolysis of β-carbonyl 1,3-dithianes has been developed to synthesize β-enaminones and pyrazoles, showcasing the utility of pyrazine derivatives in catalysis and the synthesis of biologically active molecules (Wang et al., 2011).
Antimicrobial and Antitumor Activities
The synthesis of thiazole and pyrazole derivatives based on specific moieties has demonstrated antimicrobial activities, suggesting that structurally similar compounds like 1-(pyrazine-2-carbonyl)-N-(o-tolyl)azetidine-3-carboxamide could potentially possess antimicrobial or antitumor properties, offering avenues for further research into their applications in combating infectious diseases and cancer (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).
Mécanisme D'action
Target of Action
The primary target of F6125-3797 is the Menin-KMT2A (MLL1) protein-protein interaction . This interaction is crucial in sustaining leukemic cells with KMT2A and NPM1 alterations .
Mode of Action
F6125-3797 is a potent and selective inhibitor of the interaction between the scaffolding protein Menin and the methyltransferase KMT2A . By inhibiting this interaction, F6125-3797 disrupts the function of these proteins, which are essential for the survival of leukemic cells with KMT2A and NPM1 alterations .
Biochemical Pathways
The inhibition of the Menin-KMT2A interaction affects the biochemical pathways that sustain leukemic cells with KMT2A and NPM1 alterations .
Pharmacokinetics
The ADME properties of F6125-3797 are currently under investigation . Preliminary data from a first-in-human Phase 1 study suggest that F6125-3797 has an acceptable safety profile .
Result of Action
The molecular and cellular effects of F6125-3797’s action include the disruption of the Menin-KMT2A interaction and the subsequent death of leukemic cells with KMT2A and NPM1 alterations . These effects have been observed in preclinical studies using KMT2A-rearranged or NPM1-mutated leukemic cell lines and primary leukemia patient samples .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of F6125-3797 is currently unknown and likely the subject of ongoing research . It is known that the compound is administered orally on a 28-day cycle .
Propriétés
IUPAC Name |
N-(2-methylphenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-11-4-2-3-5-13(11)19-15(21)12-9-20(10-12)16(22)14-8-17-6-7-18-14/h2-8,12H,9-10H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQZLIHFLGRHAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CN(C2)C(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(pyrazine-2-carbonyl)-N-(o-tolyl)azetidine-3-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.